![molecular formula C18H10FNO2S B2736055 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 696649-69-1](/img/structure/B2736055.png)

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

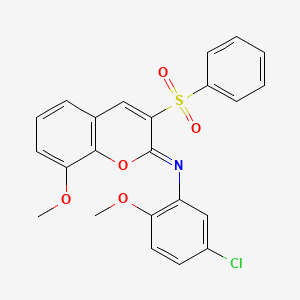

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a chemical compound with the molecular formula C18H10FNO2S . It is used in various fields of research and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. For instance, a microwave-assisted synthesis method has been used to create a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][1,3]benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,1-b][1,3]benzothiazole core with a fluorobenzoyl group at the 1-position and a carbaldehyde group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, intermediates in the reaction can undergo decarbonylation to result in a ketene, which can then undergo a [4+2]-cyclodimerization and 1,3-acylotropic shift cascade .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

Synthesis of Pyrroles and Pyridines : A study explores the transformation of 3-formylchromones into pyrroles and pyridines, showcasing the chemical versatility of carbaldehyde derivatives in generating complex heterocyclic structures which could be relevant for the synthesis or functionalization of compounds similar to 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde (Clarke et al., 1985).

Antimicrobial Activities : The synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide, highlighting their antimicrobial activities, demonstrates the potential of incorporating 4-fluorobenzaldehyde into heterocyclic compounds to enhance biological activity (Bayrak et al., 2009).

Catalysis in Organic Synthesis : The use of palladium-PEPPSI-NHC complexes in the C5-arylation of N-methylpyrrole-2-carbaldehyde underlines the importance of catalysts in modifying the structure of heterocyclic compounds, potentially applicable for the functionalization of this compound (Kaloğlu et al., 2021).

Applications in Material Science

- Fluorine-Containing Compounds : The synthesis of fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones showcases the role of fluorine in modulating the properties of organic compounds, which could inform the development of materials or pharmaceuticals based on the structure of this compound (Nosova et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FNO2S/c19-13-7-5-11(6-8-13)17(22)15-9-12(10-21)18-20(15)14-3-1-2-4-16(14)23-18/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLWKZMCQHJWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=CC(=C3S2)C=O)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)

![4-fluoro-N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2735974.png)

![1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2735976.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide](/img/structure/B2735978.png)

![2-(4-chlorophenoxy)-2-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2735980.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735982.png)

![7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2735983.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide](/img/structure/B2735988.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2735990.png)